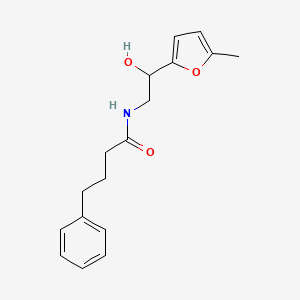

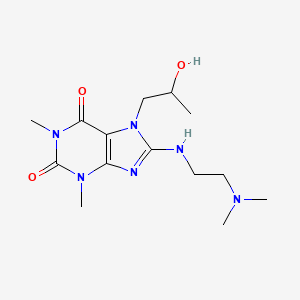

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as benzofuran derivatives, has been reported in the literature . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran compounds, which are structurally similar to the compound , are ubiquitous in nature . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications

Synthesis and Chemical Properties

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenylbutanamide is involved in various synthetic pathways and chemical studies, demonstrating its versatility as a chemical intermediate. For instance, ethyl(R)-2-hydroxy-4-phenylbutanate, a related compound, has been studied for its enantioselective synthesis due to its importance as a chiral intermediate for ACEI drugs, highlighting the optimization of synthesis methods for such intermediates (Liu-jian Duan, 2009). Moreover, research on the reactivity of similar furan derivatives with nucleophilic reagents provides insights into their chemical behavior and potential applications in synthesis pathways, emphasizing the chemical versatility and reactivity of these compounds (L. M. Pevzner, 2003).

Biocatalysis and Drug Metabolism

The compound also plays a role in biocatalysis and drug metabolism research, illustrating its potential in producing enantiomerically pure substances and understanding drug metabolites. Studies on biocatalysis have focused on producing enantiomerically pure intermediates, such as ethyl(R)-2-hydroxy-4-phenylbutanate, highlighting the importance of these intermediates in synthesizing angiotensin-converting enzyme inhibitors (Zhao Jin-mei, 2008). This research underscores the relevance of this compound in the field of biocatalysis and its potential in facilitating the production of pharmacologically active compounds.

Biological Activity and Pharmaceutical Research

The exploration of derivatives of similar structures for their biological activities, particularly in the context of drug discovery and development, indicates the potential pharmaceutical applications of this compound. For example, studies on N-(substituted benzothiazol-2-yl)amides have evaluated their anticonvulsant and neuroprotective effects, suggesting that modifications to the core structure of related compounds can yield significant biological activities (M. Z. Hassan, S. Khan, M. Amir, 2012). Such research highlights the potential of this compound and its derivatives in contributing to the development of new therapeutic agents.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that “N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenylbutanamide” and similar compounds may also have potential applications in drug development and other fields of research.

properties

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-13-10-11-16(21-13)15(19)12-18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,19H,5,8-9,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSGJZWUZNNBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)CCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2952911.png)

![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)

![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)

![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)